1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a cyclopropyl group and a thiophene ring attached to an ethanone moiety. Compounds with such structures are often investigated for their potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves multi-step organic reactions. One possible route could involve:
Formation of the Piperidine Ring: Starting from a suitable cyclopropylamine, the piperidine ring can be constructed through cyclization reactions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(4-Cyclopropylpiperidin-1-yl)-2-(furan-3-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(4-Cyclopropylpiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is unique due to the presence of both a cyclopropyl group and a thiophene ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(9-11-5-8-17-10-11)15-6-3-13(4-7-15)12-1-2-12/h5,8,10,12-13H,1-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWWIIKAQGKQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(CC2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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